2-Chloro-1,4-dibenzamido benzene

Description

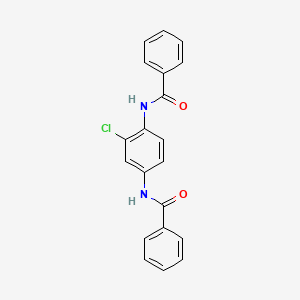

2-Chloro-1,4-dibenzamido benzene (CAS: 300360-38-7) is a chlorinated aromatic compound featuring two benzamido (-NHCOC₆H₅) groups at the 1- and 4-positions and a chlorine atom at the 2-position of the central benzene ring. The compound is likely synthesized via benzoylation of 2-chloro-1,4-diaminobenzene (CAS: 615-66-7), a precursor identified in , using benzoyl chloride under reflux conditions, a method analogous to reactions described for related benzamide derivatives .

Properties

IUPAC Name |

N-(4-benzamido-3-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2/c21-17-13-16(22-19(24)14-7-3-1-4-8-14)11-12-18(17)23-20(25)15-9-5-2-6-10-15/h1-13H,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCDGWBCUYSRAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-1,4-dibenzamido benzene typically involves the reaction of 2-chloro-1,4-diaminobenzene with benzoyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2-chloro-1,4-diaminobenzene+2benzoyl chloride→2-Chloro-1,4-dibenzamido benzene+2HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Chloro-1,4-dibenzamido benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The benzamido groups can undergo oxidation or reduction reactions, leading to the formation of corresponding amides or amines.

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include halogens (e.g., Cl2, Br2), nitrating agents (e.g., HNO3/H2SO4), and reducing agents (e.g., LiAlH4, NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-1,4-dibenzamido benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1,4-dibenzamido benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido groups can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The chlorine atom may also participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-chloro-1,4-dibenzamido benzene with key structural analogs, highlighting substituent effects on properties and applications:

Key Observations:

Substituent Effects on Reactivity :

- The benzamido groups in the target compound introduce hydrogen-bonding capability and steric bulk, contrasting with smaller substituents like fluorine or methoxy groups. This likely enhances solubility in polar solvents compared to halogenated analogs .

- Chlorine’s electron-withdrawing nature at the 2-position may deactivate the benzene ring toward electrophilic substitution, whereas methoxy groups (electron-donating) in 2-chloro-1,4-dimethoxybenzene increase reactivity .

Thermal Stability :

- The high molecular weight of this compound suggests lower volatility compared to smaller analogs like 2-chloro-1,4-difluorobenzene (boiling point: 126–128°C) .

For example, benzamide moieties are common in kinase inhibitors . Chloro-nitrobenzene derivatives () serve as derivatization agents for polyamines; the target compound’s amide groups may offer similar utility in analytical chemistry .

Research Findings and Data Gaps

- Optimization of reaction conditions (e.g., solvent, temperature) remains unexplored.

- Spectroscopic Data : Computational studies using density functional theory (DFT), as in , could predict vibrational spectra and electronic properties but are absent for this compound.

- Toxicity and Handling : Safety data for structurally similar chlorobenzenes () highlight risks like flammability and environmental persistence, but specific toxicological profiles for the target compound are unavailable.

Biological Activity

2-Chloro-1,4-dibenzamido benzene (C20H15ClN2O2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C20H15ClN2O2

Molecular Weight: 350.798 g/mol

CAS Registry Number: 300360-38-7

The structure of this compound includes a chlorinated benzene ring with two benzamide substituents, which may contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamide have been evaluated for their effectiveness against various bacterial strains. In one study, certain benzamide derivatives demonstrated good activity against Klebsiella pneumoniae and Bacillus thuringiensis, indicating a potential for developing new antimicrobial agents from this chemical class .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Benzamide derivatives have been studied for their ability to inhibit cancer cell proliferation. A notable case study involved the evaluation of similar compounds that showed promise in targeting specific cancer pathways, leading to reduced tumor growth in vitro and in vivo models. The mechanism often involves the modulation of apoptosis and cell cycle regulation .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. This activity could be attributed to the ability of these compounds to interfere with signaling pathways involved in inflammation .

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Starting Materials: The synthesis begins with commercially available aniline derivatives.

- Chlorination: The introduction of the chloro group is achieved through electrophilic aromatic substitution.

- Amidation: The chlorinated intermediate is then reacted with benzoyl chloride under basic conditions to form the dibenzamide structure.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of various benzamide derivatives, including this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

| Compound | Activity Against Klebsiella pneumoniae | Activity Against Bacillus thuringiensis |

|---|---|---|

| Compound A | Moderate | High |

| Compound B | High | Moderate |

| This compound | High | High |

Anticancer Mechanism Exploration

In another investigation focused on anticancer properties, researchers explored how this compound affects cancer cell lines. The findings suggested that this compound induces apoptosis in cancer cells through caspase activation pathways, providing a basis for further development as a therapeutic agent against specific cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.